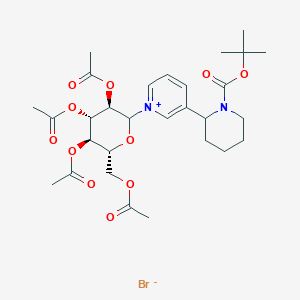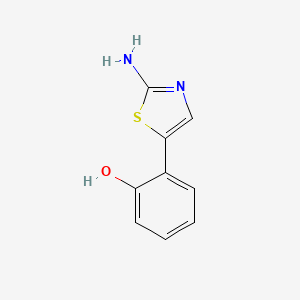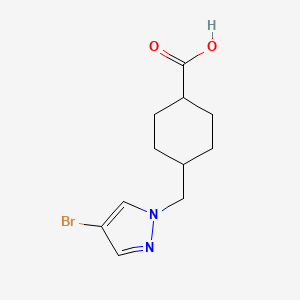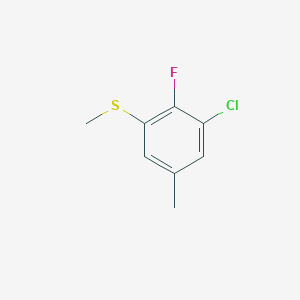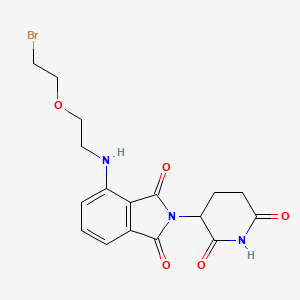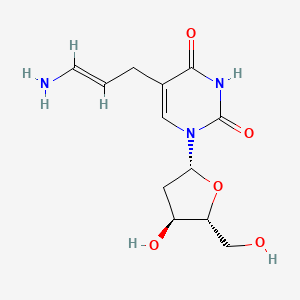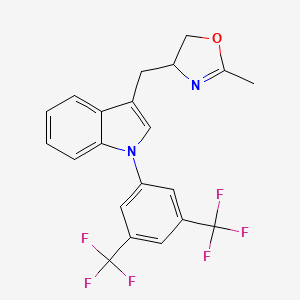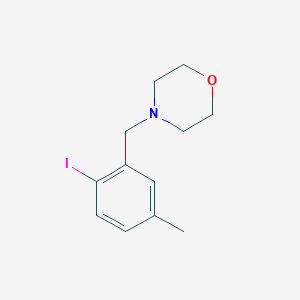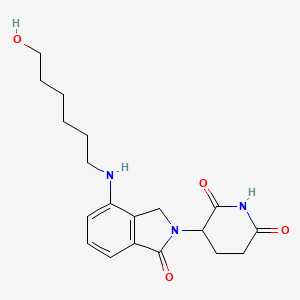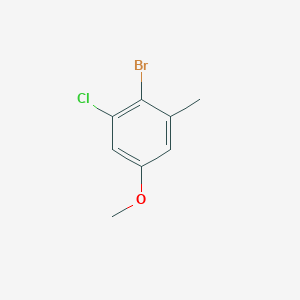
2-Bromo-1-chloro-5-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-chloro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-5-methoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the chlorination of 3-methylphenol (m-cresol) followed by methoxylation and subsequent bromination can yield the desired product. The reaction conditions are optimized to maximize yield and purity, often involving distillation and recrystallization steps to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-chloro-5-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and alkylation.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Alkylation: Formation of alkyl-substituted derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
2-Bromo-1-chloro-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-1-chloro-5-methoxy-3-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar structure but lacks the chlorine substituent.
1-Bromo-2-chloro-5-methoxy-3-methylbenzene: Similar structure but with different positions of substituents.
4-Bromo-3,5-dimethylanisole: Similar structure but lacks the chlorine substituent and has different positions of substituents
Uniqueness
2-Bromo-1-chloro-5-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine, chlorine, methoxy, and methyl groups on the benzene ring makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H8BrClO |
|---|---|
Poids moléculaire |
235.50 g/mol |
Nom IUPAC |
2-bromo-1-chloro-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,1-2H3 |
Clé InChI |
YGHMDCXJLUSEHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


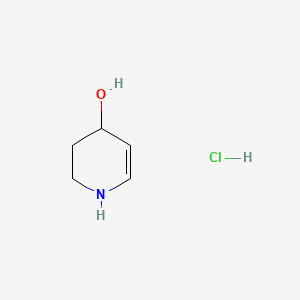
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
